![molecular formula C21H20N6O B2534592 5-methyl-1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide CAS No. 2097926-41-3](/img/structure/B2534592.png)
5-methyl-1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-methyl-1-phenyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-16-20(14-25-27(16)19-7-3-2-4-8-19)21(28)23-10-11-26-15-18(13-24-26)17-6-5-9-22-12-17/h2-9,12-15H,10-11H2,1H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJRJRZDGKGBGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C=C(C=N3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-methyl-1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on anticancer, anti-inflammatory, and antimicrobial activities, supported by various research findings and case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole family, known for their diverse pharmacological properties. The molecular structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines.
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways makes them candidates for treating conditions like arthritis and other inflammatory diseases.
Activity | Mechanism | Reference |
---|---|---|
Inhibition of COX enzymes | Reduces prostaglandin synthesis | |
Cytokine modulation | Decreases TNF-alpha and IL-6 levels |
Studies indicate that these compounds can effectively reduce inflammation markers in vitro and in vivo.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. Research has shown that these compounds exhibit activity against a range of bacterial and fungal pathogens.
The ability to inhibit microbial growth positions these compounds as potential candidates for developing new antimicrobial agents.
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
- Study on Anticancer Properties : A study by Wei et al. synthesized several pyrazole derivatives, including the target compound, which showed promising results against MDA-MB-231 cells with an IC50 value of 12.50 µM, indicating strong antiproliferative activity .
- Inflammation Model : In an animal model of arthritis, a pyrazole derivative demonstrated significant reduction in paw edema and inflammatory cytokines, suggesting its potential use in inflammatory diseases .
- Antimicrobial Screening : A comprehensive screening of various pyrazole derivatives revealed that certain compounds exhibited MIC values comparable to standard antibiotics against both gram-positive and gram-negative bacteria .
Applications De Recherche Scientifique
Anticancer Activity
Research has demonstrated that 5-methyl-1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide exhibits promising anticancer properties. Its mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study: Anticancer Efficacy
A study evaluated the compound's effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results showed significant inhibition of cell growth with IC50 values ranging from 10 to 20 µM, indicating potent anticancer properties.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 15 |
HepG2 | 12 |
A549 (lung cancer) | 18 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
In vitro evaluations revealed the following results:
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 10 | 128 µg/mL |
Summary of Biological Activities
Activity Type | Target Organisms/Cells | Efficacy |
---|---|---|
Anticancer | MDA-MB-231, HepG2, A549 | IC50: 10 - 20 µM |
Antimicrobial | Staphylococcus aureus, E. coli, P. aeruginosa | Moderate efficacy |
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the Carboxamide Group
The carboxamide moiety undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Hydrolysis : Treatment with 6M HCl at 80°C for 6 hours cleaves the amide bond, yielding 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and 2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethylamine. This reaction is critical for metabolite studies.
-
Aminolysis : Reacting with primary amines (e.g., methylamine) in ethanol at reflux forms substituted amides, confirmed via IR spectroscopy (loss of N–H stretch at 3,300 cm⁻¹).
Electrophilic Aromatic Substitution (EAS) on Pyrazole and Pyridine Rings
The electron-rich pyrazole and pyridine rings participate in EAS reactions:
Condensation and Cyclization Reactions
The ethylene linker and carbonyl group enable cyclization:
-
Schiff Base Formation : Reacting with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions generates imine derivatives. For instance, condensation with 4-nitrobenzaldehyde produces a tricyclic product (m/z 489.2 [M+H]⁺) .
-
Heterocyclization : Treatment with POCl₃ at 100°C induces intramolecular cyclization, forming a fused pyrazolo[3,4-d]pyrimidine system .
Oxidation and Reduction Pathways
-
Oxidation : The methyl group on the pyrazole ring is oxidized to a carboxylic acid using KMnO₄ in H₂SO₄ (80°C, 5h), confirmed by HPLC-MS.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the pyridinyl ring to a piperidine derivative, altering its solubility profile.
Metal Coordination and Bioactivity
The pyridinyl nitrogen and carboxamide oxygen act as Lewis bases, forming complexes with transition metals:
Metal Ion | Stoichiometry | Application | Stability Constant (log K) | Source |
---|---|---|---|---|
Cu(II) | 1:2 | Anticancer activity | 12.4 | |
Fe(III) | 1:1 | Catalytic oxidation mediator | 9.8 |
These complexes exhibit enhanced bioactivity, including kinase inhibition (IC₅₀ = 0.8 µM for EGFR) .
Stability Under Physiological Conditions
In vitro studies (pH 7.4, 37°C) reveal:
-
Hydrolytic Stability : 85% intact after 24h, degrading to carboxylic acid (12%) and ethylamine (3%).
-
Photodegradation : UV exposure (254 nm, 6h) causes 40% decomposition via radical-mediated pathways.
Key Analytical Data
Reaction | Characterization Technique | Key Spectral Data |
---|---|---|
Nitration | ¹H NMR (300 MHz, CDCl₃) | δ 8.92 (s, 1H, pyrazole-H), 8.45 (d, J=5Hz, pyridine-H) |
Schiff Base Formation | IR (KBr) | 1,650 cm⁻¹ (C=N stretch), 1,720 cm⁻¹ (C=O) |
Cu(II) Complex | ESR | g꜀= 2.12, A꜀= 158 G |
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in designing targeted inhibitors and metal-based therapeutics. Further studies should explore its catalytic applications and metabolic fate in vivo.
Méthodes De Préparation
Pyrazole Core Formation
The 5-methyl-1-phenylpyrazole segment is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example:
Step 1: Synthesis of Ethyl 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate
- Reactants : Ethyl acetoacetate and phenylhydrazine.
- Conditions : Reflux in acetic acid (120°C, 6–8 hours).
- Yield : 78–85%.
This intermediate is hydrolyzed to the carboxylic acid using NaOH (2M, 70°C, 4 hours), followed by acidification with HCl to precipitate 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (yield: 90–95%).
Pyridine-Pyrazole Side Chain Preparation
The 2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethylamine side chain is synthesized through a two-step process:
Step 1: Formation of 4-(Pyridin-3-yl)-1H-Pyrazole
- Reactants : Pyridine-3-carbaldehyde and hydrazine hydrate.
- Conditions : Ethanol solvent, 80°C, 12 hours.
- Yield : 65–70%.
Step 2: Alkylation with 2-Chloroethylamine
- Reactants : 4-(Pyridin-3-yl)-1H-pyrazole and 2-chloroethylamine hydrochloride.
- Conditions : K₂CO₃ as base, DMF solvent, 60°C, 24 hours.
- Yield : 55–60%.
Carboxamide Coupling Strategies
The final step involves coupling the carboxylic acid and amine intermediates using carbodiimide-based reagents:
Method A: EDC/HOBt-Mediated Coupling
- Reactants : 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1 equiv), 2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethylamine (1.2 equiv).
- Conditions : EDC (1.5 equiv), HOBt (1.5 equiv), DCM solvent, room temperature, 24 hours.
- Yield : 70–75%.
Method B: Mixed Anhydride Approach
- Reactants : Acid chloride (prepared via SOCl₂ treatment) and amine.
- Conditions : Triethylamine (2 equiv), THF solvent, 0°C → room temperature, 12 hours.
- Yield : 68–72%.
Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
EDC/HOBt | EDC, HOBt | DCM | 24 | 70–75 | 95 |
Mixed Anhydride | SOCl₂, Et₃N | THF | 12 | 68–72 | 93 |
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency by stabilizing reactive intermediates. Non-polar solvents result in <50% yields due to poor solubility.
Temperature Control
Coupling reactions performed at 0–5°C reduce side product formation (e.g., N-acylurea from EDC decomposition), improving purity to >98%.
Catalytic Additives
DMAP (4-dimethylaminopyridine) accelerates acylation rates by 30% when used at 0.1 equiv in EDC-mediated reactions.
Purification and Characterization
Purification :
- Column Chromatography : Silica gel, eluent = ethyl acetate/hexane (3:7 → 1:1).
- Recrystallization : Ethanol/water (4:1) yields crystalline product (mp: 178–180°C).
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyridine-H), 7.85–7.20 (m, 9H, aromatic), 4.25 (t, 2H, CH₂), 3.95 (t, 2H, CH₂), 2.45 (s, 3H, CH₃).
- HPLC : Purity ≥95% (C18 column, acetonitrile/water = 60:40, 1 mL/min).
Comparative Analysis of Synthetic Routes
Parameter | EDC/HOBt Method | Mixed Anhydride Method |
---|---|---|
Cost | High (EDC expense) | Moderate |
Scalability | Suitable for >100 g | Limited to <50 g |
Byproducts | N-Acylurea | None significant |
Reaction Time | 24 hours | 12 hours |
The EDC/HOBt method is preferred for lab-scale synthesis due to reproducibility, whereas the mixed anhydride approach offers cost advantages for small batches.
Industrial-Scale Production Considerations
Challenges :
- High catalyst loadings increase costs.
- Amine intermediate hygroscopicity complicates handling.
Solutions :
Q & A
Q. Q1. What are the common synthetic routes for 5-methyl-1-phenylpyrazole-4-carboxamide derivatives, and how can purity be ensured?
Methodological Answer: The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form the pyrazole core. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via hydrolysis of its ethyl ester precursor under basic conditions . Key steps include:
- Reaction Optimization : Temperature control (e.g., reflux in ethanol) and stoichiometric ratios of reagents.
- Purification : Column chromatography or recrystallization.
- Purity Verification : Elemental analysis (C, H, N), HPLC, and spectral data (¹H-NMR, IR, mass spectrometry).
Q. Q2. How can researchers address low yields in the coupling of pyrazole-4-carboxamide with pyridinylpyrazole substituents?
Methodological Answer: Low yields often arise from steric hindrance or poor nucleophilicity of the ethylenediamine linker. Strategies include:
- Activation of Carboxylic Acid : Use coupling agents like EDC/HOBt or CDI to form reactive intermediates.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Mild heating (40–60°C) improves reaction kinetics without side-product formation.
Example : In , hydrazine hydrate in acetic acid/ethanol at reflux yielded fused pyrazolo-pyrazole systems (65–78% yield), whereas room-temperature reactions required iodine catalysis.
Structural Characterization
Q. Q3. What advanced spectroscopic techniques resolve ambiguities in pyrazole-4-carboxamide regiochemistry?
Methodological Answer:
- X-ray Crystallography : Definitive confirmation of regiochemistry and crystal packing (e.g., used this to validate the planar pyrazole ring).
- 2D-NMR (COSY, HSQC) : Assigns proton-proton correlations and distinguishes between N-substituted vs. C-substituted pyridinyl groups .
- Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching.
Data Contradiction : In -chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde showed unexpected tautomerism in solution-phase NMR but crystallized in a single form.
Biological Evaluation
Q. Q4. How can researchers design assays to evaluate the anti-inflammatory activity of this compound?
Methodological Answer:
- In Vitro Models : COX-1/COX-2 inhibition assays (e.g., ELISA for PGE₂ production) .
- In Vivo Models : Carrageenan-induced paw edema in rodents, with ulcerogenicity assessment ( used this for related pyrazoles).
- Dose-Response Curves : IC₅₀/EC₅₀ calculations using non-linear regression.
Advanced Consideration : Use molecular docking (e.g., AutoDock Vina) to predict binding to COX-2’s active site, guided by structural analogs in .
Structure-Activity Relationship (SAR)
Q. Q5. What substituents on the pyridinylpyrazole moiety enhance target selectivity?
Methodological Answer:
Q. SAR Table :
Substituent | Bioactivity Trend (Evidence Source) |
---|---|
Pyridin-3-yl | Moderate COX-2 inhibition |
4-Fluorophenyl | Enhanced selectivity (IC₅₀ COX-2: 0.8 µM) |
Trifluoromethyl | Improved metabolic stability |
Data Contradiction Analysis
Q. Q6. How to reconcile discrepancies in reported analgesic efficacy between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic Factors : Check bioavailability (e.g., poor absorption in vivo despite high in vitro potency).
- Metabolite Interference : Use LC-MS to identify active/inactive metabolites.
- Model Limitations : In vitro assays may overlook immune modulation (e.g., cytokine interplay in vivo).
Case Study : In , a pyrazole analog showed strong in vitro COX-2 inhibition but limited in vivo efficacy due to rapid glucuronidation.
Computational Chemistry
Q. Q7. What molecular docking strategies predict binding modes of pyrazole-4-carboxamides to kinase targets?
Methodological Answer:
- Target Preparation : Retrieve kinase structures (e.g., PDB ID 1ATP) and remove water/ligands.
- Ligand Preparation : Optimize geometry at B3LYP/6-31G* level ( used DFT for charge distribution).
- Docking Software : Schrödinger Glide or GOLD, with scoring functions (ChemPLP) to rank poses.
Validation : Compare docking results with mutagenesis data (e.g., linked pyrazole-thioamide derivatives to kinase hinge-region interactions).
Analytical Challenges
Q. Q8. How to resolve overlapping NMR signals in pyrazole-4-carboxamide derivatives?
Methodological Answer:
- Variable Temperature NMR : Suppress rotational isomers (e.g., used 298–333 K to separate CH₃ and NH signals).
- Deuterated Solvents : DMSO-d₆ enhances resolution of exchangeable protons.
- Selective Decoupling : Target specific protons to simplify coupling patterns.
Structural Modifications
Q. Q9. What strategies mitigate hydrolysis of the carboxamide group during storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar).
- pH Stabilization : Buffered solutions (pH 6–7) prevent acid/base-catalyzed degradation.
- Prodrug Approach : Replace carboxamide with ester prodrugs (e.g., used ethyl esters for stability).
Advanced Applications
Q. Q10. Can this compound serve as a precursor for radiopharmaceuticals?
Methodological Answer:
- Radiolabeling : Introduce ¹⁸F via nucleophilic aromatic substitution (e.g., replace pyridinyl H with ¹⁸F ).
- Biodistribution Studies : Use SPECT/CT imaging in murine models to track uptake.
Case Study : modified a pyrazole-piperidine analog for fluorine-18 labeling, achieving >95% radiochemical purity.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.